1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea
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Overview
Description
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an indolinone core and a phenethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea typically involves the reaction of 1-methyl-2-oxoindoline-5-carboxylic acid with phenethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles replace the phenethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptors, leading to altered cellular pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
- N-(1-Methyl-2-oxoindolin-5-yl)cinnamamide
- N-(1-Methyl-2-oxoindolin-5-yl)butane-1-sulfonamide
- N-(1-Methyl-2-oxoindolin-5-yl)acetamide
Comparison: 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea stands out due to its unique combination of the indolinone core and phenethylurea moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-16-8-7-15(11-14(16)12-17(21)22)20-18(23)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGCTEXUBMMHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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